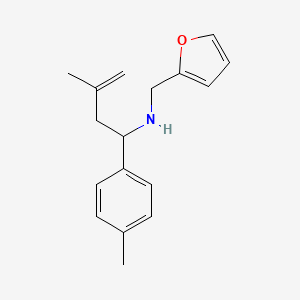

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Description

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (CAS: 436087-19-3) is a tertiary amine with the molecular formula C₁₇H₂₁NO (molecular weight: 255.35 g/mol). Its structure features:

- A furan-2-ylmethyl group (electron-rich aromatic heterocycle).

- A 3-methylbut-3-enyl chain (branched alkenyl group).

- A p-tolyl (4-methylphenyl) substituent on the amine .

This compound’s unique structural arrangement confers distinct physicochemical and biological properties, making it a focus of research in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRGCKMQKZGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389921 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-19-3 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the furan-2-ylmethyl amine moiety.

- Construction or introduction of the 3-methyl-1-p-tolyl-but-3-enyl side chain.

- Coupling of these fragments through amination or reductive amination steps.

The key challenge is the selective functionalization of the allylic amine and the preservation of the alkene functionality during synthesis.

Synthetic Routes

Reductive Amination Approach

One common approach is the reductive amination of a furan-2-carboxaldehyde derivative with a suitable amine precursor bearing the 3-methyl-1-p-tolyl-but-3-enyl group. This method involves:

- Reacting furan-2-carboxaldehyde with the corresponding amine under mild acidic conditions to form an imine intermediate.

- Subsequent reduction of the imine to the secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

This approach allows for the direct formation of the N-(furan-2-ylmethyl) amine linkage while maintaining the alkene moiety intact.

Alkylation of Furan-2-ylmethylamine

Alternatively, alkylation of furan-2-ylmethylamine with an appropriate alkyl halide or tosylate bearing the 3-methyl-1-p-tolyl-but-3-enyl substituent can be employed. This involves:

- Preparation of the alkyl halide intermediate via functional group transformations on the 3-methyl-1-p-tolyl-but-3-enyl scaffold.

- Nucleophilic substitution reaction where furan-2-ylmethylamine attacks the alkyl halide to form the desired amine.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization of the alkene.

Multi-Step Synthesis via 1,3-Diene Precursors

Recent advances in furan synthesis highlight the use of 1,3-diene precursors that undergo oxidation and cyclization to form substituted furans. For example:

- Synthesis of 1,3-dienes with aryl and alkyl substituents via Wittig or Horner–Wadsworth–Emmons (HWE) reactions.

- Oxidation of these dienes to endoperoxides followed by dehydration to yield substituted furans.

- Subsequent functionalization to introduce the amine group.

This method, while more complex, allows for the incorporation of diverse substituents and can be adapted for continuous-flow synthesis to improve yields and scalability.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Furan-2-carboxaldehyde, amine, NaBH3CN, MeOH, pH ~5-6 | Mild conditions preserve alkene |

| Alkylation | Furan-2-ylmethylamine, alkyl halide, base (e.g., K2CO3), solvent (DMF) | Control temperature to avoid elimination |

| 1,3-Diene synthesis | Wittig reagent, aldehyde, base (e.g., NaH), THF | Formation of diene precursor |

| Oxidation to endoperoxide | Singlet oxygen (1O2), photosensitizer, continuous flow or batch | Key step for furan ring formation |

| Dehydration to furan | Appel conditions (PPh3, CCl4), mild heating | Converts endoperoxide to furan |

Research Findings and Yield Data

- The reductive amination method typically affords moderate to good yields (60–85%) of the target amine with high selectivity and minimal side products.

- Alkylation methods can be efficient but require optimization to prevent side reactions; yields vary widely (40–75%) depending on substrate purity and reaction conditions.

- The continuous-flow oxidation and dehydration approach to synthesize substituted furans has demonstrated improved yields and scalability, with yields for furan formation steps reaching up to 88%.

- The incorporation of alkyl chains on the furan ring improves solubility and facilitates purification, which is beneficial for downstream amination steps.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Mild, selective, preserves alkene | Requires pure aldehyde and amine | 60–85 |

| Alkylation | Nucleophilic substitution | Direct, straightforward | Side reactions possible | 40–75 |

| 1,3-Diene Oxidation + Dehydration | Diene synthesis, oxidation, dehydration | High yield, scalable, metal-free | Multi-step, requires specialized equipment | Up to 88 |

Additional Notes

- The furan ring synthesis is often based on classical methods such as the Paal–Knorr or Feist–Benary reactions, but modern approaches favor oxidation of dienes for better functional group tolerance.

- Transition-metal-free continuous-flow methods have been shown to enhance the efficiency of furan synthesis, which can be adapted for the preparation of furan-2-ylmethyl amines with complex substituents.

- The preservation of the alkene functionality during amination is critical for maintaining the compound’s chemical properties and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as Pd/C and hydrogen gas (H2) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Saturated amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Furan derivatives have been extensively studied for their biological activities, and Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is no exception. Notable applications include:

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study : A study involving the synthesis of furan derivatives showed that modifications to the furan ring can enhance antibacterial activity, making it a candidate for further development in antibiotic formulations .

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate, facilitating the synthesis of new drugs. Its structure allows for modifications that can lead to enhanced biological activity or improved pharmacokinetic properties .

Data Table: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antibacterial Agents | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal Agents | Potential efficacy against fungal infections |

| Drug Synthesis | Intermediate in the development of novel therapeutics |

Material Science Applications

Furan-based compounds are also explored for their utility in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

Furan derivatives can be polymerized to create materials with desirable mechanical properties. The incorporation of this compound into polymer matrices may enhance thermal stability and chemical resistance.

Case Study : Research on furan-based polymers indicates that they exhibit superior thermal properties compared to traditional polymers, making them suitable for high-performance applications .

Coating Formulations

Due to its chemical structure, this compound can be used in formulating coatings that require specific adhesion properties or resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Groups

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS: 340025-61-8)

- Molecular Formula: C₁₆H₁₉NO₂.

- Key Differences : Replaces the p-tolyl group with a 4-methoxyphenyl moiety.

- Reduced steric bulk may alter binding kinetics to biological targets.

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride

- Key Differences : Incorporates a 3,4-dimethoxyphenyl group.

- Impact :

- Enhanced electron-donating effects from two methoxy groups may improve interactions with polar enzyme pockets.

- Increased molecular weight and polarity could reduce blood-brain barrier penetration compared to the p-tolyl analogue .

Analogues with Altered Alkenyl Chains

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine

- Key Differences : Replaces the p-tolyl group with a phenethyl chain.

- Impact :

- Extended alkyl chain may improve membrane permeability but reduce target specificity.

- Reported moderate anticancer activity vs. the high activity of the target compound, suggesting the p-tolyl group enhances bioactivity .

Bioactivity Comparison

Key Findings :

- The p-tolyl group in the target compound correlates with superior anticancer activity , likely due to optimized lipophilicity and steric interactions with cellular targets.

- Methoxy-substituted analogues show reduced potency, highlighting the importance of the methyl group in the aryl substituent.

Physicochemical and Pharmacokinetic Properties

Structural Insights :

- The p-tolyl group balances lipophilicity and bulk , favoring membrane permeability and target engagement.

- Methoxy-substituted analogues, while more soluble, may suffer from reduced tissue distribution.

Biological Activity

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an amine functional group, and a substituted butenyl side chain. This unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds, while the furan moiety can engage in π-π stacking interactions. These interactions may modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial effects, making it a potential candidate for treating infections.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Studies indicate that it may be effective against certain bacterial strains, suggesting utility in developing new antibiotics.

- Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation, which is critical in many chronic diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. Below is a summary of significant findings:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine?

A Pd/NiO-catalyzed reductive amination approach is effective for structurally similar amines, as demonstrated in the synthesis of N-(furan-2-ylmethyl)aniline. Key parameters include:

- Substrate ratio : 1:1 molar ratio of aldehyde (e.g., 2-furaldehyde) and amine.

- Catalyst : 1.1 wt% Pd/NiO under hydrogen atmosphere.

- Conditions : 25°C, 10 hours, followed by filtration and solvent evaporation for purification. Yields exceeding 90% are achievable with optimized stoichiometry .

Q. How can the structure of this compound be verified post-synthesis?

Use ¹H NMR (400 MHz, CDCl₃) to confirm substitution patterns and stereochemistry. For example:

Q. What safety precautions are essential during handling?

The compound’s analogs (e.g., (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine) exhibit:

- Acute toxicity (Oral, Category 4) and skin irritation (Category 2) .

- Respiratory sensitization risk (H335) . Mitigate risks via:

- PPE : Nitrile gloves, fume hood use.

- Storage : Inert atmosphere, away from oxidizers. Toxicity data gaps (e.g., carcinogenicity) necessitate conservative handling .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to address yield inconsistencies?

Apply Design of Experiments (DoE) to evaluate variables:

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Higher temperatures (>30°C) reduce selectivity. |

| Catalyst loading | 0.5–2.0 wt% | 1.1 wt% Pd/NiO maximizes turnover. |

| Solvent polarity | THF vs. EtOAc | Polar solvents improve substrate solubility. |

| Statistical tools (e.g., ANOVA) identify dominant factors . |

Q. What mechanisms explain the catalytic efficiency of Pd/NiO in this synthesis?

Pd/NiO enhances hydrogen activation and substrate adsorption :

- Pd sites facilitate H₂ dissociation.

- NiO support stabilizes intermediates via Lewis acid-base interactions. Computational studies (DFT) suggest a synergistic effect lowering the activation barrier for imine reduction .

Q. How can bioactivity be evaluated against resistant pathogens?

Analogous amines (e.g., furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine) show anti-mycobacterial activity (MIC = 40 μg/mL against Mtb H37Rv). Testing protocols include:

Q. How do steric effects influence the compound’s reactivity in further functionalization?

The 3-methyl-p-tolyl group imposes steric hindrance, directing electrophilic attacks to the furan ring. For example:

- Electrophilic aromatic substitution : Nitration occurs preferentially at the furan’s C5 position.

- Cross-coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

Data Contradictions and Resolutions

Q. Conflicting reports on acute toxicity: How to resolve discrepancies?

Disparities in toxicity classifications (e.g., Category 2 vs. no data) arise from assay variability. Standardize testing using:

Q. Divergent catalytic performance in scaled-up syntheses: Root-cause analysis?

Scalability issues often stem from mass transfer limitations in batch reactors. Solutions include:

- Flow chemistry : Continuous H₂ delivery improves gas-liquid mixing.

- Catalyst immobilization : SiO₂-supported Pd/NiO prevents aggregation. Kinetic profiling (e.g., TGA-MS) identifies decomposition pathways .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.